3-(6-Methylpyridin-2-yl)propanenitrile

Description

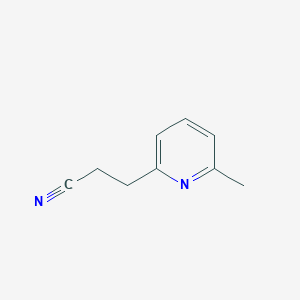

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methylpyridin-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-8-4-2-5-9(11-8)6-3-7-10/h2,4-5H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRKKMZAPVPPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 6 Methylpyridin 2 Yl Propanenitrile

Direct Synthesis Approaches

Direct synthesis approaches focus on introducing the propanenitrile side chain onto a pre-existing 6-methylpyridine core. These methods are often favored for their straightforwardness and potential for high yields.

Electrochemical Reduction Protocols for Pyridine (B92270) Precursors

While specific electrochemical reduction protocols for the direct synthesis of 3-(6-methylpyridin-2-yl)propanenitrile are not extensively documented in publicly available literature, the principles of electrochemical synthesis can be applied to plausible precursors. Electrochemical methods offer a potentially greener alternative to traditional chemical reductions, often avoiding harsh reagents. A hypothetical electrochemical approach could involve the reduction of a suitable precursor, such as a derivative of 6-methyl-2-vinylpyridine (B72503) or a related compound with a leaving group on the ethyl side chain, in the presence of a cyanide source. The precise conditions, including the electrode material, solvent, and electrolyte, would need to be empirically determined to achieve the desired product with good selectivity and yield.

Reaction Pathways from Halogenated Pyridine Derivatives

A more established and versatile direct approach involves the use of halogenated pyridine derivatives, primarily 2-chloro-6-methylpyridine (B94459) or 2-bromo-6-methylpyridine, as starting materials. These compounds are reactive towards nucleophilic substitution, making them ideal precursors for introducing the propanenitrile moiety.

One common strategy is the reaction of 2-halo-6-methylpyridine with a suitable three-carbon nitrile-containing nucleophile. For instance, the reaction with 3-halopropanenitrile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile) in the presence of a strong base can lead to the formation of the desired product. The base, such as sodium amide or lithium diisopropylamide (LDA), deprotonates the carbon alpha to the nitrile group, creating a carbanion that can then displace the halide on the pyridine ring.

Alternatively, a more direct cyanation of a 2-(2-haloethyl)-6-methylpyridine precursor could be employed. This two-step approach would first involve the installation of a 2-haloethyl group at the 2-position of 6-methylpyridine, followed by a nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide.

The reaction conditions for these pathways can be summarized in the following table:

| Starting Material | Reagent(s) | Base | Solvent | Typical Conditions |

| 2-Chloro-6-methylpyridine | 3-Chloropropanenitrile | LDA | THF | -78 °C to room temperature |

| 2-Bromo-6-methylpyridine | Acetonitrile (B52724) | NaH | DMF | Room temperature to 80 °C |

| 2-(2-Bromoethyl)-6-methylpyridine | NaCN | DMSO | Room temperature to 100 °C |

Indirect Synthesis Pathways

Indirect synthesis pathways involve the construction of the target molecule through the modification of related intermediates or the assembly of the pyridine ring from acyclic precursors.

Functionalization of Related Propanenitrile Intermediates

This approach begins with a propanenitrile derivative that is subsequently functionalized to introduce the 6-methylpyridine moiety. A key strategy in this category is the Michael addition of a nucleophile derived from 2-picoline (2-methylpyridine) to acrylonitrile (B1666552). By treating 2-picoline with a strong base like n-butyllithium or LDA, a highly nucleophilic carbanion is generated at the methyl group. This anion can then undergo a conjugate addition to acrylonitrile, forming the desired 3-(pyridin-2-yl)propanenitrile (B1317712) backbone. Subsequent methylation of the pyridine ring at the 6-position, if starting from 2-picoline itself, would be necessary to complete the synthesis. However, starting with 2,6-lutidine (2,6-dimethylpyridine) and performing the Michael addition could potentially lead to the desired product directly, although regioselectivity might be a challenge.

The following table outlines a representative reaction for this approach:

| Pyridine Derivative | Reagent | Base | Solvent | Key Intermediate |

| 2,6-Lutidine | Acrylonitrile | n-BuLi | THF | 2-(2-Cyanoethyl)-6-methylpyridine anion |

Multi-Component Reactions Incorporating 6-Methylpyridine Moieties

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. ekb.eg While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of pyridine synthesis via MCRs can be adapted.

For instance, a Hantzsch-type pyridine synthesis or a related condensation reaction could potentially be designed to incorporate a fragment corresponding to the 6-methylpyridine and the propanenitrile side chain. This would involve the careful selection of precursors such as a β-keto nitrile, an aldehyde, and an enamine or an ammonium (B1175870) source. The challenge lies in designing the starting materials to yield the specific substitution pattern of the target molecule. Research in this area is ongoing, with a focus on developing novel MCRs for the synthesis of functionalized pyridines. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies, including the use of safer solvents, catalysts, and reaction conditions.

In the context of the synthetic routes discussed, several green chemistry considerations can be made:

Atom Economy: Multi-component reactions inherently have a high atom economy as most of the atoms of the starting materials are incorporated into the final product. ekb.eg

Use of Safer Solvents: Replacing hazardous solvents like DMF and DMSO with greener alternatives such as water, ethanol, or ionic liquids can significantly improve the environmental profile of a synthesis. For instance, some multi-component reactions for pyridine synthesis have been successfully carried out in aqueous media. nih.gov

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. This reduces waste and often leads to milder reaction conditions. For example, the development of catalytic methods for the cyanation of pyridine derivatives would be a significant green improvement over traditional methods that use stoichiometric amounts of toxic cyanide reagents.

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can reduce reaction times and energy consumption. Microwave irradiation has been shown to accelerate various organic reactions, including the synthesis of pyridine derivatives. nih.gov

The following table summarizes some green chemistry approaches applicable to pyridine synthesis:

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Use of Greener Solvents | Water, Ethanol, Ionic Liquids |

| Catalysis | Transition metal catalysts, organocatalysts |

| Energy Efficiency | Microwave-assisted synthesis, ultrasound irradiation |

| Atom Economy | Multi-component reactions |

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Studies of 3 6 Methylpyridin 2 Yl Propanenitrile

Reactions of the Nitrile Functionality

The presence of the cyano group (-C≡N) allows for a variety of chemical transformations, including hydrolysis, amidation, reduction, and cycloaddition reactions.

Hydrolysis and Amidation Transformations

The hydrolysis of the nitrile group in cyanopyridine derivatives can lead to the formation of either amides or carboxylic acids, depending on the reaction conditions. For instance, the continuous hydrolysis of various cyanopyridines, including 2-cyanopyridine (B140075), can be controlled to produce the corresponding amides or carboxylic acids. google.com In the case of 2-cyanopyridine, hydrolysis with sodium hydroxide (B78521) at temperatures between 100-130°C has been reported to yield 2-picolinamide. google.com It is also noted that for the hydrolysis of 2-cyanopyridine and its derivatives to the carboxylic acid, temperatures should be kept below approximately 135°C to prevent decarboxylation of the resulting picolinic acid. google.com

A study on the hydrolysis of 2-, 3-, and 4-cyanopyridine (B195900) in high-temperature water demonstrated a consecutive reaction pathway, first to the corresponding pyridinecarboxamide and then to the picolinic acid. researchgate.net This suggests that 3-(6-Methylpyridin-2-yl)propanenitrile could be selectively hydrolyzed to either 3-(6-Methylpyridin-2-yl)propanamide or 3-(6-Methylpyridin-2-yl)propanoic acid by carefully controlling the reaction parameters such as temperature, pressure, and reaction time. researchgate.net

Furthermore, direct amidation reactions have been explored for related pyridine (B92270) derivatives. For example, borane-pyridine has been shown to be an effective catalyst for the direct amidation of various carboxylic acids with amines. mdpi.com While this is not a direct reaction of the nitrile, it points to the broader context of amide synthesis within the pyridine chemical space. Another approach involves the oxidative amidation of 2-aminopyridine (B139424) with benzaldehyde, catalyzed by a bimetallic organic framework, to form N-pyridinylamides. researchgate.net

Table 1: Potential Hydrolysis and Amidation Products of this compound

| Starting Material | Reagents and Conditions | Product |

| This compound | Controlled hydrolysis (e.g., NaOH, H₂O, heat) | 3-(6-Methylpyridin-2-yl)propanamide |

| This compound | Vigorous hydrolysis (e.g., strong acid/base, prolonged heating) | 3-(6-Methylpyridin-2-yl)propanoic acid |

Reduction Reactions to Amine Derivatives

The reduction of the nitrile functionality offers a direct route to primary amines. A common and effective method for this transformation is catalytic hydrogenation. Studies on the hydrogenation of nitriles to primary amines have shown that the choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield. For the hydrogenation of benzonitrile (B105546) to benzylamine, palladium catalysts in a biphasic solvent system with an acidic additive have been used to achieve high selectivity under mild conditions. researchgate.net A similar approach was extended to the reduction of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine, employing a Pd/C catalyst in a dichloromethane/water solvent system with acidic additives like NaH₂PO₄ and H₂SO₄. nih.gov This process, however, showed lower selectivity compared to the hydrogenation of benzonitrile. nih.gov

The probable reaction pathway for the hydrogenation of nitriles involves the formation of an imine intermediate, which is then further reduced to the primary amine. nih.gov Side reactions can occur, such as the condensation of the intermediate imine with the product amine to form secondary amines. nih.gov The use of acidic additives helps to protonate the primary amine product, forming a salt that is more soluble in the aqueous phase, thereby reducing the likelihood of side reactions. nih.gov

For the reduction of 3-dimethylaminopropionitrile, a sponge cobalt catalyst has been utilized in the presence of lithium hydroxide and water. googleapis.com This highlights that various transition metal catalysts can be employed for the hydrogenation of nitriles.

Table 2: Potential Reduction Products of this compound

| Starting Material | Reagents and Conditions | Product |

| This compound | Catalytic Hydrogenation (e.g., Pd/C, H₂, acidic additive) | 3-(6-Methylpyridin-2-yl)propan-1-amine |

| This compound | Catalytic Hydrogenation (e.g., Sponge Cobalt, H₂, LiOH) | 3-(6-Methylpyridin-2-yl)propan-1-amine |

Reactions of the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. mdma.ch When such reactions do occur, substitution is directed to the 3- and 5-positions. The nitration of 2,6-disubstituted pyridines, such as 2,6-lutidine, typically requires harsh conditions. Kinetic studies have shown that the nitration of 2,4,6-trimethylpyridine (B116444) proceeds through its conjugate acid. rsc.org Similarly, the nitration of 2,4- and 2,6-dimethoxypyridine (B38085) occurs at the 3-position on the protonated species. rsc.org

Given that this compound is a 2,6-disubstituted pyridine derivative, any electrophilic substitution would be expected to be challenging and to occur at the positions meta to the nitrogen atom (positions 3 and 5). However, the presence of the alkyl and propionitrile (B127096) substituents will also influence the regioselectivity of the reaction.

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound allows it to act as a nucleophile, readily reacting with electrophiles. This reactivity is central to the formation of N-oxides and quaternary pyridinium (B92312) salts.

The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. For instance, pyridine N-oxides can undergo rearrangement reactions in the presence of reagents like acetic anhydride (B1165640) to introduce substituents at the C2 or C6 positions.

Quaternization: The pyridine nitrogen can also be alkylated to form quaternary pyridinium salts. This reaction, known as quaternization, typically involves the treatment of the pyridine derivative with an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction proceeds via an SN2 mechanism where the pyridine nitrogen acts as the nucleophile.

The quaternization of the pyridine ring in this compound would result in the formation of a positively charged pyridinium ion. This modification significantly increases the electron-withdrawing nature of the pyridine ring, which can influence the reactivity of the rest of the molecule. Quaternary pyridinium salts are often used as intermediates in organic synthesis and can exhibit unique biological activities.

| Reaction Type | Reagents | Product Type |

| N-Oxidation | Peroxy acids (e.g., MCPBA), H₂O₂/CH₃COOH | Pyridine N-oxide |

| Quaternization | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Quaternary pyridinium salt |

Transformations of the Propane (B168953) Chain

The three-carbon chain connecting the pyridine ring and the nitrile group provides further opportunities for chemical modification, including functionalization at the alpha-carbon and strategies to alter the chain length.

Alpha-Carbon Functionalization

The carbon atom adjacent to the nitrile group (the α-carbon) in this compound is activated by the electron-withdrawing nature of the cyano group. This makes the α-proton acidic and susceptible to deprotonation by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at the α-position.

Common electrophiles that can be used in the alkylation of such carbanions include alkyl halides, epoxides, and carbonyl compounds. While specific experimental data for the α-carbon functionalization of this compound is scarce in the literature, the general principles of nitrile anion chemistry are well-documented.

| Base | Electrophile | Potential Product |

| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 3-(6-Methylpyridin-2-yl)-2-methylpropanenitrile |

| Sodium hydride (NaH) | Ethylene oxide | 3-(6-Methylpyridin-2-yl)-4-hydroxybutanenitrile |

| Potassium tert-butoxide | Benzaldehyde | 3-(6-Methylpyridin-2-yl)-2-benzyl-3-hydroxypropanenitrile |

Chain Elongation and Shortening Strategies

Modifying the length of the propane chain in this compound would lead to the synthesis of new analogues with potentially different properties.

Chain Elongation: Strategies for chain elongation could involve the initial functionalization of the α-carbon, as described above, followed by further transformations. For example, the introduction of a haloalkyl group at the α-position could be followed by a nucleophilic substitution to extend the chain. Another approach could involve the reduction of the nitrile group to an amine, followed by reaction with a suitable bifunctional reagent to add carbon units.

Chain Shortening: The degradation of the propane chain to a shorter linker would require more specific and potentially harsher reaction conditions. Oxidative cleavage methods could be explored, although these would need to be selective to avoid degradation of the pyridine ring. Another theoretical approach could involve a rearrangement reaction that results in the expulsion of a carbon atom from the chain. However, there is no readily available literature describing such transformations for this specific molecule.

Derivatization and Analogue Synthesis Based on the 3 6 Methylpyridin 2 Yl Propanenitrile Scaffold

Structural Modification of the Pyridine (B92270) Moiety

Alterations to the pyridine ring of 3-(6-methylpyridin-2-yl)propanenitrile are a key strategy in developing new analogues. These modifications primarily involve changing the position or nature of the methyl group and introducing various substituents onto the aromatic ring.

The position of the methyl group on the pyridine ring significantly influences the molecule's properties. While the parent compound features a methyl group at the 6-position, analogues have been synthesized where this group is shifted or replaced. For instance, research has been conducted on compounds with a (6-methylpyridin-3-yl) core, which represents a positional isomer of the pyridine moiety. pharmaffiliates.comgoogle.comnih.gov This seemingly minor shift from the 2-yl to the 3-yl linkage point for the side chain can lead to different spatial arrangements and electronic properties.

Furthermore, variations are not limited to positional changes. Synthetic methodologies have been developed for related pyridine derivatives that include multiple methyl groups, such as 4,6-dimethyl-substituted pyridinones. nih.gov These approaches often begin with commercially available picolines, which are then subjected to reactions like nitration and diazotization to build more complex substituted pyridine systems. nih.gov

Table 1: Examples of Methyl Group Positional Isomers and Variations

| Compound Name | Core Moiety | Modification Type |

|---|---|---|

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | 6-Methylpyridin-3-yl | Positional Isomer |

| (6-Methylpyridin-3-yl)methanol | 6-Methylpyridin-3-yl | Positional Isomer |

Introducing halogens or other functional groups onto the pyridine ring is another common derivatization strategy. The synthesis of 2-chloropyridines from corresponding pyridin-2-ones via reagents like phosphorus oxychloride (POCl₃) is a well-established method. nih.gov These halogenated intermediates are valuable synthons for further modifications. For example, the chlorine atom can be subsequently displaced by nucleophiles, such as methoxide, to yield 2-methoxypyridines. nih.gov

In addition to halogens, other groups like the nitro group (–NO₂) can be introduced. The synthesis of β-nitro-6-methylpyridin-2-ones demonstrates the introduction of a strong electron-withdrawing group, which significantly alters the electronic character of the pyridine ring. nih.gov While not directly on the this compound scaffold, studies on related structures, such as the synthesis of compounds containing 3-bromobenzyl and 3,4-difluorophenyl moieties, highlight the diverse range of substitutions that can be achieved on aromatic rings within a larger molecule. mdpi.com

Table 2: Examples of Aromatic Ring Substitutions on Related Pyridine Scaffolds

| Intermediate/Derivative Class | Reagent/Method | Resulting Functional Group |

|---|---|---|

| 2-Chloropyridines | Phosphorus oxychloride (POCl₃) | Chlorine |

| β-Nitro-pyridin-2-ones | Nitration of aminopicoline | Nitro (–NO₂) |

Modifications of the Propanenitrile Chain

The propanenitrile side chain offers several sites for chemical modification, including the introduction of hydroxyl and amino groups, and the creation of chiral centers.

Hydroxylation of the propanenitrile chain has led to the synthesis of specific derivatives. One such compound is 3-hydroxy-3-(6-methylpyridin-2-yl)propanenitrile. aaronchem.com In this molecule, a hydroxyl group is introduced at the carbon atom adjacent to the pyridine ring (the C3 position of the propanenitrile chain). This transformation converts the methylene (B1212753) group of the parent structure into a secondary alcohol, introducing a chiral center and significantly changing the polarity and hydrogen-bonding capability of the molecule.

Table 3: Hydroxylated Derivative of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|

Amination of the propanenitrile chain is another key modification. An example of this is 3-Amino-3-(6-amino-2-methylpyridin-3-yl)propanenitrile. bldpharm.com This derivative features an amino group on the C3 position of the propanenitrile chain, analogous to the hydroxylated derivative. Notably, this specific example also includes a second amino group on the pyridine ring itself, showcasing a dual modification of both the side chain and the core moiety. The introduction of the amino group adds a basic center to the side chain and creates a chiral carbon.

When functional groups like hydroxyl or amino moieties are introduced at the C3 position of the propanenitrile chain, a chiral center is created. The synthesis of specific enantiomers, or stereoselective synthesis, is crucial in medicinal chemistry. Research has reported the synthesis of specific chiral analogues, such as (R)-3-Amino-3-(6-amino-2-methylpyridin-3-yl)propanenitrile. bldpharm.com The designation "(R)" specifies the absolute configuration at the newly formed stereocenter. Achieving high enantiomeric purity often requires specialized synthetic routes, which can include the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The development of stereoselective synthetic methods is an active area of research for creating optically pure chiral synthons with potential biological applications. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone |

| (6-Methylpyridin-3-yl)methanol |

| 4,6-dimethyl-5-nitropyridin-2-one |

| 3-hydroxy-3-(6-methylpyridin-2-yl)propanenitrile |

| 3-Amino-3-(6-amino-2-methylpyridin-3-yl)propanenitrile |

Heterocyclic Ring Annulation and Fusion Strategies Based on the this compound Scaffold

The molecular architecture of this compound, characterized by a reactive nitrile group and an adjacent active methylene group, presents a versatile platform for the construction of fused heterocyclic ring systems. These strategies, collectively known as ring annulation or fusion, involve the formation of a new ring that shares one or more atoms with the initial pyridine ring. Such approaches are of significant interest in medicinal and materials chemistry for the synthesis of novel polycyclic aromatic compounds with unique electronic and biological properties.

One of the most prominent strategies for heterocyclic ring annulation commencing from a scaffold like this compound is through the formation of a 2-aminothiophene ring via the Gewald reaction, followed by subsequent intramolecular cyclization to yield a thieno[2,3-b]pyridine (B153569) core. This two-step process leverages the reactivity of the α-methylene nitrile functionality.

The Gewald Reaction: A Gateway to Thieno[2,3-b]pyridine Systems

The Gewald reaction is a multicomponent reaction that allows for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, the reaction would theoretically proceed by treating it with elemental sulfur and a suitable carbonyl compound in the presence of a base like triethylamine (B128534) or morpholine. The reaction mechanism initiates with the Knoevenagel condensation of the carbonyl compound with the active methylene of the propanenitrile, followed by the addition of sulfur and subsequent cyclization.

While direct experimental data for this compound in the Gewald reaction is not extensively documented in readily available literature, the reactivity of analogous pyridylacetonitriles in this transformation is well-established, providing a strong basis for its feasibility. The resulting intermediate, a 2-aminothiophene derivative bearing the 6-methylpyridin-2-yl substituent, is a key precursor for further ring fusion.

Table 1: Hypothetical Gewald Reaction of this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Aldehyde/Ketone | Elemental Sulfur, Base (e.g., Morpholine) | 2-Amino-3-cyano-4,5-disubstituted-thiophene with a pyridyl moiety |

Intramolecular Cyclization to Form the Thieno[2,3-b]pyridine Core

The 2-aminothiophene derivatives obtained from the Gewald reaction are primed for subsequent intramolecular cyclization to form the fused thieno[2,3-b]pyridine system. This cyclization can be achieved through various synthetic routes, often involving the functionalization of the 2-amino group followed by ring closure onto the pyridine ring.

For instance, cyanoacylation of the 2-aminothiophene, followed by treatment with a condensing agent, can lead to the formation of a pyrido[1,2-a]thieno[3,2-e]pyrimidine system. nih.gov Research has shown that multisubstituted 2-aminothiophenes can be readily cyanoacylated by reacting with cyanoacetic acid in the presence of acetic anhydride (B1165640). nih.gov The resulting cyanoacetamides are versatile intermediates.

Another well-documented approach involves the reaction of the 2-aminothiophene precursor with various reagents to construct a new fused ring. For example, reaction with salicylaldehyde (B1680747) can yield quinoline (B57606) derivatives, and condensation with enaminones can form pyridin-2-one derivatives. nih.gov Furthermore, the reaction of 3-cyanopyridin-2-thiol and its alkyl derivatives with halogen-containing compounds that have an electron-withdrawing group in the alpha-position results in high yields of 3-aminothieno(2,3-b)pyridine derivatives. nih.gov

The synthesis of thieno[2,3-b]pyridines has been successfully achieved from 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, which undergoes cyclization to form the fused system. mdpi.com This highlights a viable pathway where a suitably functionalized pyridine derivative can be cyclized to form the thieno[2,3-b]pyridine core.

Table 2: Representative Annulation Reactions of 2-Aminothiophene Derivatives

| 2-Aminothiophene Derivative | Reagent(s) | Fused Heterocyclic Product | Reference |

| 2-Amino-3-cyanothiophene | Arylidenemalononitrile | Pyrido[1,2-a]thieno[3,2-e]pyrimidine | nih.gov |

| 2-Amino-3-cyanothiophene | Salicylaldehyde | Quinolino[2',3':4,5]thieno[3,2-b]pyridine | nih.gov |

| 2-Amino-3-cyanothiophene | Enaminones | Pyrido[2',3':4,5]thieno[3,2-b]pyridin-2-one | nih.gov |

| 3-Cyanopyridin-2-thiol derivative | α-Halo ketone/ester | 3-Aminothieno[2,3-b]pyridine | nih.gov |

These examples from the literature, while not starting directly from this compound, provide strong evidence for the synthetic utility of the 2-aminothiophene scaffold in constructing fused heterocyclic systems. The application of these established methodologies to the hypothetical 2-aminothiophene derived from this compound would be a logical and promising strategy for the synthesis of novel thieno[2,3-b]pyridine derivatives.

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate

As a synthetic intermediate, 3-(6-Methylpyridin-2-yl)propanenitrile offers chemists a strategic starting point for assembling more complex molecules. The nitrile functional group can be hydrolyzed, reduced, or used in cycloadditions, while the pyridine (B92270) ring can be functionalized or incorporated into larger fused systems.

Precursor in the Construction of Complex Heterocyclic Systems

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, most notably indolizine (B1195054) derivatives. uni-regensburg.dersc.orgnih.gov Indolizine (pyrrolo[1,2-a]pyridine) is an isomer of indole (B1671886) and constitutes the core structure of many alkaloids and pharmaceutically relevant compounds. nih.gov The synthesis of indolizines often involves the cyclization of a pyridine derivative, where the pyridine nitrogen attacks an electrophilic center to form a five-membered ring.

Compounds structurally related to this compound, such as 2-(pyridine-2-yl)acetonitrile derivatives, are key precursors in these transformations. uni-regensburg.deorganic-chemistry.org Various catalytic systems have been developed to facilitate this annulation process. For instance, a Palladium-catalyzed regioselective annulation of 2-(pyridine-2-yl)acetonitrile derivatives with propargyl carbonates provides a direct and efficient route to polysubstituted indolizines. uni-regensburg.deorganic-chemistry.org The choice of phosphine (B1218219) ligand in such reactions is crucial for controlling the regioselectivity of the final product. uni-regensburg.de

The general strategy involves the activation of the methylene (B1212753) group adjacent to the nitrile (the α-carbon), which can then act as a nucleophile. This is followed by an intramolecular cyclization onto the pyridine ring, often through a 1,3-dipolar cycloaddition mechanism involving an in-situ generated pyridinium (B92312) ylide. researchgate.net The versatility of this approach allows for the synthesis of a diverse array of indolizine scaffolds, which are valuable intermediates for creating nitrogen-containing heterocycles with potential pharmaceutical applications. chemrxiv.org

A summary of relevant catalytic systems for indolizine synthesis from pyridine precursors is presented below.

| Catalyst/Mediator | Reactants | Product Type | Reference |

| Palladium complexes | 2-(Pyridine-2-yl)acetonitrile derivatives, Propargyl carbonates | Polysubstituted indolizines | uni-regensburg.de |

| Copper/Iodine | 2-(Pyridine-2-yl)acetate derivatives, Olefins | 1,3-Di- and 1,2,3-trisubstituted indolizines | organic-chemistry.org |

| Gold(I) complexes | 2-Propargyloxypyridines, Acetoacetates | Ester-substituted indolizines | organic-chemistry.org |

| Rhodium complexes | Pyridines, Allylic carbonates | 3-Allylindolizines | organic-chemistry.org |

Building Block for Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are fundamental components of a vast number of pharmaceuticals and biologically active compounds. The pyridine ring is a "privileged scaffold," meaning it is frequently found in molecules that exhibit biological activity. Six-membered heterocyclic rings, like pyridine, are common features in many top-selling pharmaceutical compounds. organic-chemistry.org

Therefore, this compound is not just a precursor to specific systems like indolizines, but a versatile building block for a broader range of nitrogen-containing molecular frameworks. Its functional handles—the nitrile and the pyridine ring—allow for sequential or one-pot reactions to build molecular complexity. The nitrile can be converted into amines or carboxylic acids, providing points for further derivatization, while the pyridine ring can participate in various coupling and condensation reactions. This utility makes it a valuable component in the synthesis of compound libraries for drug discovery.

Development of Novel Synthetic Methodologies

The utility of this compound and related compounds has prompted research into new synthetic methods that can efficiently transform these substrates into valuable products. This includes the development of new catalysts and the application of innovative technologies like electrochemistry.

Catalyst Development for Transformations Involving the Compound

The synthesis of complex molecules from precursors like this compound often relies on the use of transition metal catalysts. nih.gov As mentioned previously, palladium catalysts are effective for the annulation of 2-(pyridine-2-yl)acetonitrile derivatives to form indolizines. uni-regensburg.deorganic-chemistry.org Beyond palladium, other metals have been explored to achieve different selectivities and efficiencies. Copper-catalyzed reactions, for instance, have been used for the oxidative coupling-annulation of 2-alkylazaarenes with alkenes to produce indolizines. organic-chemistry.org Similarly, gold- and rhodium-catalyzed reactions have been developed for related transformations, highlighting the ongoing effort to create a toolbox of catalytic methods for manipulating pyridyl precursors. organic-chemistry.org The development of these catalytic systems is crucial for enabling milder reaction conditions, improving yields, and controlling stereochemistry.

Electrochemical Synthesis Innovations

Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional chemical methods. cornell.edu By using electricity to drive reactions, it can reduce the need for stoichiometric chemical oxidants or reductants. uni-regensburg.deresearchgate.net While specific electrochemical studies on this compound are not extensively documented, innovations in the electrochemistry of nitriles and pyridines are highly relevant.

One significant development is the mediated electrochemical [2+2+2] annulation of alkynes with nitriles to form substituted pyridines. uni-regensburg.deresearchgate.netchemrxiv.org This method avoids the need for transition metals and allows for the construction of the pyridine ring from simpler starting materials in a single step. uni-regensburg.deresearchgate.net Furthermore, research into the electrochemistry of pyridine derivatives is an active area, exploring redox mechanisms and synthetic applications. researchgate.net For example, electrochemical methods have been developed for the synthesis of CN-substituted imidazo[1,5-a]pyridines and for the carboxylation of pyridine rings, a reaction that is difficult to achieve with conventional methods. cornell.edursc.org These advancements in electrosynthesis represent a modern approach to the functionalization and cyclization of molecules containing pyridine and nitrile groups, offering potential future applications for this compound.

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create collections of structurally diverse small molecules. rsc.orgrsc.org Unlike target-oriented synthesis, which aims to make a single, specific molecule, DOS aims to explore a wide area of "chemical space" to find novel compounds with interesting biological activities. rsc.orgrsc.org

The structure of this compound makes it an excellent substrate for DOS strategies. Its multiple functional groups serve as branching points for creating a library of diverse compounds. For instance, the nitrile group can be transformed into various other functionalities, while the pyridine ring can undergo different types of coupling or annulation reactions.

A key strategy in DOS involves the use of cycloaddition reactions to rapidly build molecular complexity. Schreiber and co-workers have described a DOS approach for synthesizing complex pyridines through a [2+2+2]-cycloaddition of silyl-tethered diynes and nitriles. cornell.edu This demonstrates the utility of the nitrile group as a key component in building diverse libraries. By applying different reaction partners and conditions to a central scaffold like this compound, a multitude of distinct molecular skeletons can be generated from a single starting material, which is a core principle of DOS. nih.govcornell.edu This approach is invaluable for generating novel compound libraries that can be screened for new therapeutic agents. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.